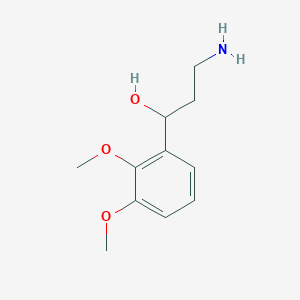

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol

Description

Propriétés

IUPAC Name |

3-amino-1-(2,3-dimethoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-14-10-5-3-4-8(11(10)15-2)9(13)6-7-12/h3-5,9,13H,6-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVZLTSDFAQWHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is an organic compound notable for its potential biological activities. With the molecular formula and a molecular weight of 214.26 g/mol, it features an amino group, a hydroxyl group, and a substituted phenyl ring with two methoxy groups. These structural elements contribute to its unique chemical properties and biological activities, including interactions with various molecular targets such as enzymes and receptors.

The biological activity of this compound is primarily driven by its ability to interact with specific molecular targets:

- Enzyme Modulation : The amino group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.

- Receptor Interaction : The dimethoxyphenyl group may engage in hydrophobic interactions with receptors, influencing various biochemical pathways.

Biological Activities

Research highlights several key biological activities associated with this compound:

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial effects against various pathogens, suggesting its potential as a therapeutic agent in treating infections.

- Antiviral Activity : Preliminary findings suggest efficacy against certain viral strains, positioning it as a candidate for further exploration in antiviral drug development.

- Neuropharmacological Effects : The compound's interaction with serotonin receptors, particularly the 5-HT2A receptor, may lead to alterations in mood and cognition, indicating potential applications in psychiatric disorders.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating promising antimicrobial properties.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Study on Antiviral Activity

In vitro studies assessed the antiviral efficacy of the compound against influenza virus strains. The compound exhibited a dose-dependent inhibition of viral replication with an IC50 value of 30 µM. Further investigations are needed to elucidate the precise mechanisms underlying its antiviral activity.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Amino-1-(2,5-dimethoxyphenyl)propan-1-ol | C₁₁H₁₈N O₃ | Different methoxy substitution pattern |

| 3-Amino-1-(4-methoxyphenyl)propan-1-ol | C₉H₁₃N O₂ | Single methoxy substitution affecting reactivity |

| 3-Amino-2-(4-fluorophenyl)propan-1-ol | C₉H₉F N O | Fluorine substituents influencing reactivity |

The presence of two methoxy groups in the phenyl ring of this compound enhances its solubility and reactivity compared to other analogs.

Comparaison Avec Des Composés Similaires

3-Amino-3-(2,3-dimethylphenyl)propan-1-ol

- Molecular Formula: C₁₁H₁₇NO

- Molecular Weight : 179.26 g/mol

- CAS : 1201907-22-3

- Properties :

- Key Differences :

- The 2,3-dimethylphenyl group lacks methoxy oxygen atoms, reducing hydrogen-bonding capacity compared to the 2,3-dimethoxyphenyl analog.

- Higher hydrophobicity due to methyl groups.

3-Amino-3-(3-methoxyphenyl)propan-1-ol

- Molecular Formula: C₁₀H₁₅NO₂

- Molecular Weight : 181.23 g/mol

- CAS : 22490-86-4

- Properties :

- Key Differences :

- Single methoxy group at the 3-position reduces steric hindrance and electronic effects compared to 2,3-dimethoxy substitution.

- Lower molecular weight and altered solubility profile.

Butaxamine (2-(tert-butylamino)-1-(2,5-dimethoxyphenyl)propan-1-ol)

- Molecular Formula: C₁₅H₂₅NO₃

- Molecular Weight : 267.37 g/mol

- CAS: Not provided (ChEMBL ID referenced)

- Properties :

- Key Differences: Tert-butylamino group introduces bulkiness, impacting receptor binding. 2,5-dimethoxyphenyl substitution alters electronic distribution compared to 2,3-dimethoxy.

3-Aminopropan-1-ol

- Molecular Formula: C₃H₉NO

- Molecular Weight : 75.1 g/mol

- CAS : 156-87-6

- Properties :

- Key Differences :

- Absence of aryl substituents simplifies the structure, limiting applications to basic chemical synthesis.

Data Table: Comparative Analysis

Structural and Functional Insights

Electronic Effects

- Methoxy vs. Methyl Groups : Methoxy groups (-OCH₃) enhance electron-donating resonance effects, increasing solubility in polar solvents compared to methyl groups (-CH₃) .

- Substituent Position : 2,3-dimethoxy substitution creates steric hindrance and directional hydrogen bonding, as seen in co-crystal structures of related compounds (e.g., cyclic amine N–H⋯O interactions in ) .

Pharmacological Relevance

Méthodes De Préparation

Starting Materials and Key Intermediates

- The synthesis typically begins with 2,3-dimethoxybenzaldehyde as the aromatic precursor.

- The aldehyde undergoes a Grignard reaction or similar nucleophilic addition to form the corresponding 3-(2,3-dimethoxyphenyl)propan-1-ol intermediate.

- Subsequent amination introduces the amino group at the 3-position of the propanol chain.

Representative Synthetic Route

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Formation of intermediate alcohol | 2,3-Dimethoxybenzaldehyde + methylmagnesium bromide (Grignard reagent), anhydrous ether, reflux | Nucleophilic addition to aldehyde forms 3-(2,3-dimethoxyphenyl)propan-1-ol |

| 2. Amination | Intermediate alcohol + ammonia or amine source, elevated temperature (e.g., 95–100 °C), solvent such as 2-propanol | Amination introduces the amino group at the 3-position |

| 3. Salt formation and purification | Addition of hydrogen chloride in 2-propanol, filtration, washing with diethyl ether | Formation of hydrochloride salt to isolate and purify the product |

This approach is supported by analogous procedures for related compounds such as 3-Amino-1-(3,4-dimethoxyphenyl)propan-1-ol, where the amine is introduced by heating the corresponding epoxide or chloro-substituted propanol with a dimethoxyphenethylamine derivative.

Detailed Research Findings and Patent Insights

Epoxy Propanol Route

- A key method involves reacting 1,2-epoxy-3-(2,3-dimethoxyphenyl)propane with an amine source (e.g., 3,4-dimethoxyphenethylamine) at 95–100 °C for about 1 hour.

- The product is isolated by filtration after stirring with ether, yielding the amino-propanol compound.

- The free base can be converted to the hydrochloride salt by dissolution in 2-propanol and addition of hydrogen chloride, followed by filtration and washing.

Chloro-Propanol Route

- Alternatively, 1-chloro-3-(2,3-dimethoxyphenyl)propan-2-ol can be reacted with the amine at elevated temperatures (~95–100 °C) for extended periods (up to 18 hours).

- The reaction mixture is worked up by washing, drying, and evaporation to yield the amino-propanol intermediate.

- Conversion to the hydrochloride salt follows similar procedures.

Comparative Data Table of Preparation Parameters

| Parameter | Epoxy Propanol Route | Chloro-Propanol Route |

|---|---|---|

| Starting material | 1,2-epoxy-3-(2,3-dimethoxyphenyl)propane | 1-chloro-3-(2,3-dimethoxyphenyl)propan-2-ol |

| Amination reagent | 3,4-dimethoxyphenethylamine or ammonia | 3,4-dimethoxyphenethylamine or ammonia |

| Reaction temperature | 95–100 °C | 95–100 °C |

| Reaction time | 1 hour | 18 hours |

| Solvent | Ether or 2-propanol | 2-propanol |

| Product isolation | Filtration after ether stirring | Filtration after ethyl acetate washing |

| Yield (hydrochloride salt) | ~58% based on starting alcohol | ~29% based on starting amine |

| Purification | Crystallization from acetonitrile | Crystallization from acetonitrile |

| Melting point (HCl salt) | 137–138 °C | 137–138 °C |

The preparation of 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol is effectively achieved through nucleophilic amination of epoxide or chloro-substituted propanol intermediates derived from 2,3-dimethoxybenzaldehyde. The key steps involve formation of the propanol intermediate and subsequent introduction of the amino group under controlled heating conditions. Product isolation as the hydrochloride salt provides a stable and pure form suitable for further research or application.

This synthesis is supported by patent literature and analogous compound preparations, offering a reliable framework for laboratory and potential industrial scale production.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-1-(2,3-dimethoxyphenyl)propan-1-ol?

- Methodological Answer : The compound can be synthesized via nitro group reduction of a precursor such as 3-(2,3-dimethoxyphenyl)-2-nitropropene. Sodium borohydride (NaBH₄) in ethanol at 0–25°C is effective for small-scale synthesis, while catalytic hydrogenation (e.g., Pd/C under 1–3 atm H₂) is preferred for industrial-scale production. Ensure inert conditions to prevent oxidation of the amino group .

- Critical Note : Monitor reaction progress using TLC (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to detect unreacted nitro intermediates.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory sensitivity (H335). Use fume hoods, nitrile gloves, and closed systems during synthesis. Store at 2–8°C in amber glass vials under nitrogen to prevent degradation .

- Data Conflict : Purity variations (e.g., 95% vs. 97% in commercial samples) may affect reactivity; verify purity via HPLC (C18 column, acetonitrile/water gradient) before use .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm the presence of methoxy (δ 3.70–3.85 ppm) and amino protons (δ 1.50–2.10 ppm).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 226.1) for molecular weight validation.

- HPLC : Use a chiral column (e.g., Chiralpak IA) with UV detection (λ = 254 nm) to assess enantiomeric purity .

Advanced Research Questions

Q. How can enantiomeric excess (e.e.) be optimized during asymmetric synthesis?

- Methodological Answer : Employ chiral catalysts like (R)-BINAP-Ru complexes for hydrogenation, achieving >99% e.e. as demonstrated for analogous amino propanols . Monitor stereoselectivity via polarimetry or chiral HPLC.

- Case Study : A 2023 study achieved 92% e.e. using L-proline-derived catalysts in THF at −20°C, highlighting temperature-dependent stereochemical outcomes .

Q. What computational strategies predict the compound’s biological interactions or stability?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO mixtures using AMBER or GROMACS to predict aggregation tendencies.

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study intramolecular H-bonding between the amino and hydroxyl groups .

- Data Limitation : Experimental validation (e.g., crystallography) is required, as in silico models may underestimate steric effects from the dimethoxy substituents.

Q. How do reaction conditions influence byproduct formation in derivatization reactions?

- Methodological Answer :

- Bromination : Using CBr₄/PPh₃ in CH₂Cl₂ at 0°C minimizes di-brominated byproducts (<5% yield) compared to room-temperature reactions .

- Esterification : Avoid excess DCC in coupling reactions; DMAP (10 mol%) in dry DCM reduces racemization during amide formation .

- Troubleshooting : LC-MS can detect side products (e.g., m/z 308.0 for over-brominated derivatives).

Data Contradiction Analysis

- Purity Discrepancies : Commercial samples (95–97% purity) may contain residual solvents (e.g., acetonitrile) or unreacted intermediates. Always cross-validate with elemental analysis (C, H, N) and Karl Fischer titration for water content .

- Stereochemical Inconsistencies : Reported e.e. values vary with catalyst batches. Pre-screen catalysts using model substrates (e.g., 3-Amino-1-phenylpropan-1-ol) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.